molecular formula C12H24O4S B15193641 2,3-Dihydroxypropyl 3-(hexylthio)propionate CAS No. 67859-56-7

2,3-Dihydroxypropyl 3-(hexylthio)propionate

Cat. No.: B15193641
CAS No.: 67859-56-7
M. Wt: 264.38 g/mol
InChI Key: SXNLGWZJZFAJAR-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-(hexylthio)propionate (CAS Number: 67859-56-7) is an organic sulfur-containing ester with a molecular formula of C12H24O4S and a molecular weight of 264.38 g/mol . The compound is characterized by a calculated LogP of 2.13, indicating moderate lipophilicity, and a density of approximately 1.104 g/cm³ . Its structure features both a 2,3-dihydroxypropyl ester moiety and a hexylthio chain, which may contribute to its physicochemical properties and research applications. This compound is of significant value in analytical chemistry and pharmaceutical research. It has been successfully separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry-compatible applications) . This established method is scalable and can be adapted for fast UPLC applications using smaller 3 µm particle columns, as well as for the isolation of impurities in preparative separation . Historically, this chemical was identified by the U.S. Environmental Protection Agency (EPA) as an inert ingredient that was no longer used in pesticide products as of 1998 . Its current relevance lies primarily in research settings, particularly in pharmacokinetic studies and analytical method development . Researchers can utilize the established chromatographic conditions as a robust starting point for their investigative work. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

CAS No.

67859-56-7

Molecular Formula

C12H24O4S

Molecular Weight

264.38 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-hexylsulfanylpropanoate

InChI

InChI=1S/C12H24O4S/c1-2-3-4-5-7-17-8-6-12(15)16-10-11(14)9-13/h11,13-14H,2-10H2,1H3

InChI Key

SXNLGWZJZFAJAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves the reaction of 2,3-dihydroxypropane with hexylthiopropionic acid ester. The reaction typically requires controlled temperature and specific conditions to ensure the desired product is obtained. Purification steps are necessary to isolate the target compound .

Industrial Production Methods

Industrial production of 2,3-Dihydroxypropyl 3-(hexylthio)propionate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-(hexylthio)propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 3-(hexylthio)propionate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the thioether group can participate in redox reactions. These interactions influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Diisobutyl 3,3'-Thiodipropionate (CAS 22695-02-9)

Structural Differences

  • Contains two propionate groups linked by a thioether bridge, esterified to isobutyl chains.
  • Unlike the target compound, it lacks a glycerol backbone and features a symmetrical thiodipropionate structure.

Functional Properties

  • Primarily used as an antioxidant in polymers and plastics due to its ability to scavenge free radicals via the sulfur atom .
  • Higher molecular weight and symmetry may reduce solubility in polar solvents compared to 2,3-dihydroxypropyl 3-(hexylthio)propionate.

9,12-Octadecadienoic Acid, [Z,Z]-, 2,3-Dihydroxypropyl Ester

Structural Differences

  • Features a linoleic acid (C18:2) chain esterified to the glycerol backbone.
  • Replaces the hexylthio-propionate group with a polyunsaturated fatty acid.

Functional Properties

  • Exhibits antioxidant and antimicrobial activity due to the conjugated double bonds in linoleic acid .
  • More hydrophilic than the target compound due to the absence of a sulfur atom and long alkyl chain.

Glycerol Propionate (2,3-Dihydroxypropyl Propionate)

Structural Differences

  • Simplifies the structure by replacing the hexylthio group with a simple propionate ester.

Functional Properties

  • Higher polarity due to the absence of the hydrophobic hexylthio chain.
  • Lower chemical stability compared to thioether-containing analogs.

Heptatriacontanoic Acid 2,3-Dihydroxypropyl Ester

Structural Differences

  • Contains a very long-chain fatty acid (C37) esterified to glycerol.

Functional Properties

  • Extreme lipophilicity due to the long alkyl chain, leading to solid-state behavior at room temperature.
  • Lacks the reactive thioether group, limiting its utility in stabilization.

Research Findings and Implications

  • Sulfur vs. Oxygen Linkages : Thioether groups (as in the target compound) enhance oxidative stability compared to oxygen-based esters, making them preferable in reactive formulations .
  • Chain Length and Solubility: The hexylthio group balances lipophilicity, whereas longer alkyl chains (e.g., C37 in heptatriacontanoic acid esters) limit solubility .
  • Biological Activity: Thioether-containing compounds show synergism in pesticidal activity, while fatty acid esters (e.g., linoleic acid derivatives) exhibit antioxidant effects .

Q & A

Q. What are the established synthetic routes for 2,3-Dihydroxypropyl 3-(hexylthio)propionate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves thioesterification between 3-(hexylthio)propionic acid and 2,3-dihydroxypropanol under acid catalysis. Key steps include controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) and using dehydrating agents (e.g., DCC/DMAP) to enhance esterification yield . Optimization can employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation. ICReDD’s feedback loop, integrating experimental data with computational models, is recommended for refining reaction conditions (e.g., solvent polarity, temperature) .

Q. Which analytical techniques are most reliable for characterizing 2,3-Dihydroxypropyl 3-(hexylthio)propionate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR for structural elucidation (e.g., thioester linkage confirmation via δ ~2.8–3.2 ppm for –S–CH₂– protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺] adducts) and fragmentation patterns .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% for research-grade material) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (flammability risk due to ester/thioester groups) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does 2,3-Dihydroxypropyl 3-(hexylthio)propionate behave under oxidative or hydrolytic stress, and what methods assess its stability?

  • Methodological Answer :
  • Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40–60°C. Monitor via HPLC for breakdown products (e.g., 3-(hexylthio)propionic acid). Use Arrhenius modeling to predict shelf life .
  • Oxidative Stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) and analyze by GC-MS for sulfoxide/sulfone derivatives .

Q. How can contradictory data in literature regarding this compound’s bioactivity be resolved?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, exposure times). Use positive/negative controls (e.g., known antioxidants for cytotoxicity assays) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, accounting for variables like solvent choice (DMSO vs. aqueous) .

Q. What reactor designs are optimal for scaling up synthesis while minimizing side reactions?

  • Methodological Answer :
  • Continuous Flow Reactors : Enable precise temperature control and rapid mixing, reducing byproduct formation (e.g., dialkyl sulfides) .
  • Membrane Separation : Integrate in situ product removal (ISPR) to isolate the thioester from unreacted precursors .

Q. Can computational modeling predict interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to model binding affinity with enzymes (e.g., esterases). Validate with in vitro assays (e.g., fluorometric inhibition studies) .
  • Docking Studies : Apply AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets .

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